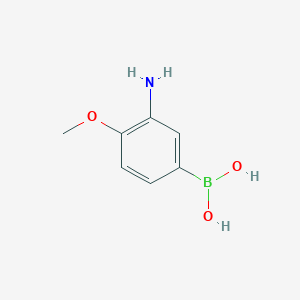

(3-Amino-4-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYCMNKKHXJWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628572 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879893-98-8 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility and stability of (3-Amino-4-methoxyphenyl)boronic acid

An In-Depth Technical Guide to the Solubility and Stability of (3-Amino-4-methoxyphenyl)boronic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond a simple data sheet to offer actionable protocols and mechanistic insights. The methodologies described herein are designed to be self-validating, empowering researchers to generate reliable data and make informed decisions in their work.

Introduction and Physicochemical Profile

This compound is a versatile bifunctional reagent widely employed in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including pharmacologically active compounds, makes a thorough understanding of its physical and chemical properties essential for reproducible and scalable synthetic procedures. The presence of both an amino and a methoxy group on the phenyl ring influences its reactivity, solubility, and stability profile.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 162760-40-3 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀BNO₃ | Sigma-Aldrich |

| Molecular Weight | 166.97 g/mol | Sigma-Aldrich |

| Appearance | Off-white to tan powder | Thermo Fisher Scientific |

| Melting Point | 135-141 °C | Thermo Fisher Scientific |

Table 1: Physicochemical Properties of this compound

Aqueous and Organic Solubility: An Experimental Approach

Quantitative solubility data for this compound is not extensively reported in the literature, necessitating empirical determination for specific applications. The following protocol outlines a robust method for assessing solubility in various solvent systems.

Rationale for Method Selection

A shake-flask method followed by HPLC-UV analysis is recommended. This "gold standard" approach ensures that the solution has reached equilibrium and provides accurate quantification of the dissolved solute, avoiding the inaccuracies of visual-only methods. The choice of HPLC-UV is based on the presence of a chromophore in the molecule, allowing for sensitive detection.

Experimental Workflow for Solubility Determination

Figure 1: Workflow for solubility determination.

Detailed Protocol

-

Preparation of Stock Solutions and Calibration Standards:

-

Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to vials containing a known volume of the test solvent (e.g., water, buffer, organic solvent).

-

-

Equilibration:

-

Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

-

-

Analysis:

-

Dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC-UV.

-

The solubility is calculated from the concentration of the saturated solution.

-

Stability Assessment and Degradation Pathways

Boronic acids are known to be susceptible to several degradation pathways. A forced degradation study is a critical step in understanding the stability of this compound and for the development of a stability-indicating analytical method.

Common Degradation Pathways of Arylboronic Acids

The primary degradation pathways for arylboronic acids include:

-

Dehydration to Boroxines: A reversible process where three molecules of boronic acid condense to form a six-membered ring with the loss of three water molecules. This is often the most common impurity in solid boronic acid samples.

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of trace metals and oxygen.

-

Protodeboronation: The C-B bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom.

Figure 2: Potential degradation pathways.

Protocol for a Forced Degradation Study

A forced degradation study exposes the compound to stress conditions to accelerate its degradation, helping to identify potential degradants and to develop a stability-indicating analytical method.

Figure 3: Workflow for a forced degradation study.

Detailed Protocol Steps

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradants. A gradient method is often required. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate solutions of the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Stress: Store both solid and solution samples at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradants.

-

Use LC-MS to obtain the mass of the degradants to aid in their structural elucidation.

-

Recommended Handling and Storage

Based on the known instability of boronic acids, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration and oxidation. Refrigeration is recommended for long-term storage.

-

Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. Avoid exposure to strong oxidizing agents and extreme pH conditions.

References

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Reactivity Profile of (3-Amino-4-methoxyphenyl)boronic acid

This compound is a bifunctional aromatic compound that has emerged as a cornerstone in contemporary organic synthesis. Its structure, featuring a boronic acid group ortho to an amino group and meta to a methoxy group, provides a unique combination of reactivity and electronic properties. The boronic acid moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The presence of the amino and methoxy groups modulates the electronic nature of the aromatic ring, influencing its reactivity and providing sites for further functionalization. This guide offers an in-depth exploration of its reactivity profile, providing field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties and Handling

Understanding the inherent properties of this compound is critical for its effective use and storage.

Structural and Electronic Features:

-

Boronic Acid Group (-B(OH)₂): This Lewis acidic group is the primary site of reactivity for cross-coupling reactions. It possesses a vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack, a key step in its activation.[1]

-

Amino Group (-NH₂): As an electron-donating group, it increases the electron density of the aromatic ring, potentially influencing the rate and regioselectivity of certain reactions. It can also act as a nucleophile or a directing group.

-

Methoxy Group (-OCH₃): Another electron-donating group that further activates the ring.

Stability and Storage: Arylboronic acids, particularly those with amino substituents, require careful handling to ensure their integrity. The primary degradation pathway is protodeboronation, the cleavage of the C-B bond, which is often promoted by aqueous or acidic conditions.[2]

-

Storage: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation from moisture and air.[2]

-

Handling: Boronic acids can be susceptible to oxidation.[2] It is advisable to use fresh solutions, especially in aqueous media, and to degas solvents for sensitive cross-coupling reactions to remove dissolved oxygen.

| Property | Value | Source |

| CAS Number | 879893-98-8 | [3] |

| Molecular Formula | C₇H₁₀BNO₃ | Derived from structure |

| Molecular Weight | 166.97 g/mol | Calculated |

| Appearance | Typically a powder | General knowledge |

Dominant Reactivity Profile: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[4][5]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species. This species then transfers its aryl group (the 3-amino-4-methoxyphenyl moiety) to the palladium center, displacing the halide.[6] This step is often rate-limiting and is critical for the success of the coupling.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6]

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides stable and active Pd(0) source. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid to boronate.[6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Balances solubility of organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Emerging Reactivity: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a powerful alternative for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[7] This reaction is advantageous due to its use of inexpensive copper catalysts and its tolerance for air and moisture, simplifying the experimental setup.[8]

Mechanistic Rationale

While the precise mechanism is still debated, a plausible pathway involves a Cu(II) catalyst.

-

Ligand Exchange: The N-H or O-H containing substrate (e.g., an amine or phenol) coordinates to the Cu(II) center.

-

Transmetalation: The arylboronic acid transfers its organic group to the copper center.

-

Reductive Elimination: The newly formed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

-

Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an oxidant, often molecular oxygen from the air, allowing the cycle to continue catalytically.[9]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Substituted Aminophenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

Substituted aminophenylboronic acids have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, chemical biology, and materials science. Their unique ability to form reversible covalent bonds with diols, coupled with the synthetic versatility of the aminophenyl scaffold, has unlocked a vast landscape of scientific innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core applications of this remarkable class of molecules. We will traverse the historical milestones that brought these compounds to the forefront, delve into the evolution of their synthesis, elucidate the principles of their structure-activity relationships, and explore their transformative impact on drug discovery and diagnostics.

Introduction: The Boron Renaissance

Boronic acids, organic compounds featuring a C–B(OH)₂ functional group, have a rich history dating back to the 19th century.[1] However, it is the dawn of the 21st century that has witnessed a true renaissance in boronic acid chemistry, largely driven by their profound utility in organic synthesis and their remarkable biocompatibility. Among the vast family of boronic acids, substituted aminophenylboronic acids (APNAs) stand out for their dual functionality: the boronic acid moiety, a Lewis acid capable of interacting with diols, and the amino group, a versatile handle for chemical modification.[2] This duality has propelled APNAs into the spotlight as indispensable tools for molecular recognition, sensing, and the construction of complex bioactive molecules.[2][3]

This guide will provide a deep dive into the world of substituted APNAs, offering not just a recitation of facts, but a causal narrative that explains the "why" behind the "how" in their synthesis and application.

A Historical Perspective: From Obscurity to Prominence

While Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, in 1860, the specific history of aminophenylboronic acids is less definitively chronicled in a single seminal publication.[4] Early research into organoboron compounds was sporadic. It was the groundbreaking work on hydroboration by H.C. Brown in the mid-20th century, which earned him the Nobel Prize in Chemistry in 1979, that truly ignited widespread interest in organoboron chemistry and laid the foundation for the development of a vast array of boronic acid derivatives, including APNAs.[5]

The synthesis of ortho-, meta-, and para-aminophenylboronic acids likely emerged from systematic investigations into the functionalization of the phenylboronic acid scaffold. The primary route to these compounds in the early days, and a method still in use, involves the reduction of the corresponding nitrophenylboronic acids.[3] This straightforward transformation provided access to the three positional isomers, paving the way for the exploration of their chemical and biological properties.

The true ascendancy of APNAs, however, began with the recognition of their unique ability to bind to sugars and other diol-containing molecules. This property, first explored in the context of saccharide sensing, opened the door to a plethora of applications in chemical biology and diagnostics.[3]

The Art and Science of Synthesis: An Evolving Toolkit

The synthesis of substituted aminophenylboronic acids has evolved significantly from early, often low-yielding methods to highly efficient and versatile strategies that allow for the introduction of a wide array of substituents on the phenyl ring. The choice of synthetic route is dictated by the desired substitution pattern, the required scale, and the need for protecting groups.

Classical Approach: Reduction of Nitrophenylboronic Acids

The most traditional and still widely practiced method for the synthesis of aminophenylboronic acids is the reduction of the corresponding nitrophenylboronic acids. This method is attractive due to the commercial availability of a variety of nitrophenylboronic acid precursors.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid [6]

-

Reaction Setup: In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-aminophenylboronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted phenylboronic acids, including the amino-substituted variants. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the construction of the C-B bond.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Substituted Aminophenylboronic Acid Derivative

-

Reactant Preparation: In a reaction flask, combine the appropriately substituted haloaniline (e.g., bromoaniline or iodoaniline), a diboron reagent such as bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent and Inert Atmosphere: Add a suitable aprotic solvent, such as dioxane or DMF, and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting boronate ester can often be used directly or hydrolyzed to the corresponding boronic acid. Purification is typically achieved by column chromatography.

Protecting Group Strategies

The presence of both an amino and a boronic acid group necessitates the use of protecting groups in many synthetic schemes to avoid unwanted side reactions. The choice of protecting group is crucial for the success of the synthesis.

-

Amino Group Protection: Common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The choice depends on the reaction conditions of the subsequent steps.

-

Boronic Acid Protection: Boronic acids are often protected as their pinacol esters. These esters are stable to a wide range of reaction conditions and can be easily deprotected under mild acidic or basic conditions.

The following diagram illustrates a general synthetic workflow for a substituted aminophenylboronic acid, highlighting the use of protecting groups.

Caption: A generalized synthetic workflow for substituted aminophenylboronic acids.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological and chemical activity of substituted aminophenylboronic acids is intricately linked to their three-dimensional structure and the electronic properties of their substituents. Understanding these structure-activity relationships is paramount for the rational design of molecules with specific functions.

The key to the utility of APNAs lies in the Lewis acidic nature of the boron atom. The empty p-orbital of the sp²-hybridized boron atom can accept a pair of electrons from a Lewis base, such as the oxygen atom of a hydroxyl group. This interaction is particularly favorable with 1,2- and 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters.[3]

The pKa of the boronic acid is a critical parameter that governs its interaction with diols. The amino group on the phenyl ring can influence the pKa through its electronic effects. Electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it. The position of the amino group (ortho, meta, or para) also plays a significant role in modulating the electronic properties of the boronic acid.

The following table summarizes the impact of substituents on the properties of aminophenylboronic acids:

| Substituent Position | Electronic Effect | Impact on Boronic Acid pKa | Consequence for Diol Binding |

| Ortho | Inductive and resonance effects, potential for intramolecular H-bonding | Can vary, often lowered | Can enhance binding affinity and selectivity |

| Meta | Primarily inductive effect | Generally a moderate effect | Modulates binding affinity |

| Para | Strong resonance effect | Can significantly alter pKa | Influences the optimal pH for diol binding |

A crucial aspect of the mechanism of action for many APNA-based enzyme inhibitors is their ability to act as transition-state analogs. For serine proteases, the boronic acid can form a covalent bond with the catalytic serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[7] The substituents on the aminophenyl ring can then be tailored to interact with specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.

This interaction is depicted in the following diagram:

Caption: Mechanism of serine protease inhibition by a substituted aminophenylboronic acid.

Applications in Drug Discovery and Chemical Biology

The unique properties of substituted aminophenylboronic acids have led to their widespread application in various fields, most notably in drug discovery and as tools for chemical biology research.

Enzyme Inhibition and Drug Development

The ability of boronic acids to act as potent and often reversible enzyme inhibitors has been a major driver of their development. The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome.[3] Its approval by the FDA for the treatment of multiple myeloma marked a significant milestone in the therapeutic application of boronic acids.

The success of bortezomib has spurred the development of a new generation of boronic acid-based drugs targeting a wide range of enzymes, including other proteases, kinases, and beta-lactamases.[8] The aminophenyl scaffold provides a versatile platform for the development of these inhibitors, allowing for the fine-tuning of their pharmacological properties.

Saccharide Sensing and Diagnostics

The reversible interaction of aminophenylboronic acids with saccharides has been extensively exploited for the development of fluorescent and colorimetric sensors for glucose and other carbohydrates.[3] These sensors are of great interest for the management of diabetes and for the detection of other biologically important glycans.

The general principle of these sensors involves a competitive binding assay. An aminophenylboronic acid is coupled to a fluorescent reporter molecule. In the absence of the target saccharide, the boronic acid may be in a non-fluorescent or weakly fluorescent state. Upon binding to the saccharide, a conformational change or a change in the electronic environment of the fluorophore leads to a detectable change in fluorescence.[3][9]

The following workflow illustrates the principle of a fluorescent saccharide sensor:

Caption: Principle of a fluorescent saccharide sensor based on an aminophenylboronic acid.

Bioconjugation and Targeted Drug Delivery

The amino group of APNAs provides a convenient handle for their conjugation to biomolecules, such as proteins, antibodies, and nanoparticles.[10][11] This has enabled the development of sophisticated bioconjugates for a variety of applications.

In targeted drug delivery, APNAs can be used to target cancer cells that overexpress sialic acid residues on their surface.[1][12] The boronic acid moiety binds to the diol groups of sialic acid, leading to the selective accumulation of the drug-loaded conjugate at the tumor site. This approach has the potential to increase the efficacy of chemotherapy while reducing its side effects.[1][13]

Furthermore, the reversible nature of the boronate ester bond can be exploited to create stimuli-responsive drug delivery systems. For example, a drug can be linked to a carrier via a boronate ester that is stable at physiological pH but cleaves in the acidic microenvironment of a tumor, releasing the drug specifically at the target site.[1]

Modern Developments and Future Outlook

The field of substituted aminophenylboronic acids continues to evolve at a rapid pace. Current research is focused on several exciting areas:

-

Development of Novel Catalytic Applications: Aminoboronic acids are being explored as bifunctional catalysts for a variety of organic transformations, including direct amide bond formation.[7][14]

-

Advanced Materials: APNAs are being incorporated into polymers and hydrogels to create "smart" materials that can respond to changes in their environment, such as pH or the presence of specific biomolecules.[15]

-

Next-Generation Therapeutics: The design of highly selective and potent boronic acid-based inhibitors for challenging drug targets remains a major focus of research.

The versatility and tunability of the substituted aminophenylboronic acid scaffold ensure that it will remain a vital tool for innovation in chemistry, biology, and medicine for the foreseeable future. As our understanding of the intricate interplay between structure and function continues to grow, we can expect to see the emergence of even more sophisticated and impactful applications of these remarkable molecules.

References

-

Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. (2021-04-12). [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. (2023-01-01). [Link]

-

Boronic acid. Wikipedia. (2023-01-01). [Link]

-

Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. (2013-07-16). [Link]

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH. (2021-01-01). [Link]

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. (2023-01-01). [Link]

-

Aminophenylboronic-targeted casein nanomicelles for targeted co-delivery of doxorubicin and quercetin to Breast carcinoma. ResearchGate. (2018-06-27). [Link]

-

Targeted delivery of boronic acids through bioconjugation. ULisboa. (2022-01-01). [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Synthesis and applications of aminoboronic acids. University of Toronto T-Space. (2019-01-01). [Link]

-

Synthesis of biologically active boron-containing compounds. PMC. (2016-01-01). [Link]

- Synthetic method of 3-aminophenylboronic acid.

-

Synthesis of α-aminoboronic acids. Chemical Society Reviews. (2016-02-08). [Link]

-

Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. (2024-08-28). [Link]

-

Synthesis and Applications of Boronate Affinity Materials. ACS Publications. (2017-04-12). [Link]

-

Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. (2023-11-13). [Link]

-

Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. PubMed. (2014-01-15). [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. (2021-01-22). [Link]

-

pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed. (2016-06-15). [Link]

-

Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate. (2002-01-01). [Link]

-

Design and discovery of boronic acid drugs. PubMed. (2020-06-01). [Link]

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 4. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 9. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted delivery of boronic acids through bioconjugation [repositorio.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Tautomerism and Speciation of Aminophenylboronic Acids in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBs) are a cornerstone of modern chemical and biomedical research, prized for the unique reactivity of their boronic acid functional group. Their application in fields such as drug development, diagnostics, and synthetic chemistry is, however, governed by a complex interplay of solution-state equilibria. This guide provides a detailed examination of the tautomerism and speciation of APBs, offering field-proven insights into their behavior. We will explore the fundamental principles that dictate the populations of different ionic and tautomeric forms, the critical environmental factors that influence these equilibria, and the robust analytical methodologies required for their precise characterization. This document is structured to provide both a foundational understanding and practical, self-validating experimental protocols for professionals in the field.

The Core Principle: A Dynamic Equilibrium of Species

The utility of aminophenylboronic acids is intrinsically linked to the boron atom's ability to exist in different hybridization states, primarily sp² (trigonal planar) and sp³ (tetrahedral). This structural flexibility gives rise to a series of interconnected, pH-dependent equilibria in solution, a phenomenon known as speciation.[1] The term tautomerism refers to the ready interconversion of these structural isomers.[1]

At low pH, the aminophenylboronic acid typically exists as a neutral, trigonal planar molecule. As the pH increases, the Lewis acidic sp² boron center can accept a hydroxide ion from the solvent, transitioning to a negatively charged, tetrahedral sp³ boronate anion. The presence of the amino group adds another layer of complexity, as it can be protonated at lower pH values. The interplay between the boronic acid's pKa and the amino group's pKa dictates the dominant species at any given pH. This speciation is critical, as the tetrahedral boronate form is often the more reactive species for binding with diols, a key interaction in applications like glucose sensing.[2]

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.

¹¹B NMR Spectroscopy for Direct Observation of Boron Speciation

Scientific Rationale: ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly probing the coordination environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. Trigonal sp² boronic acids resonate at a distinctly different frequency (downfield) compared to tetrahedral sp³ boronate species (upfield). This allows for the direct observation and quantification of the equilibrium between these two forms as a function of pH. [3][4][5] Detailed Experimental Protocol:

-

Sample Preparation: Prepare a series of samples of the aminophenylboronic acid in D₂O at various pD values. Note that pD can be approximated from a pH meter reading by the formula pD = pH_reading + 0.40.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. It is advisable to use quartz NMR tubes to minimize background boron signals.

-

Data Analysis: The observed ¹¹B chemical shift will be a weighted average of the shifts corresponding to the sp² and sp³ species. By plotting the chemical shift against pD, a titration curve is generated, and the pKa can be determined from the inflection point. [3][4] Table 1: Typical ¹¹B NMR Chemical Shifts

| Boron Species | Hybridization | Typical Chemical Shift (ppm) |

| Trigonal Boronic Acid | sp² | ~19-30 |

| Tetrahedral Boronate Anion | sp³ | ~3-9 |

Note: Chemical shifts can vary depending on substituents and solvent. [5][6]

Potentiometric Titration

Scientific Rationale: Potentiometric titration is a classic and highly reliable method for determining the pKa of ionizable groups. [7]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The equivalence points, where the ionizable groups are fully titrated, are identified as sharp inflections in the titration curve. The pKa is the pH at which the ionizable group is half-titrated. [8][9][10] Detailed Experimental Protocol:

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers that bracket the expected pKa values.

-

Sample Preparation: Dissolve a precisely weighed amount of the aminophenylboronic acid in a known volume of deionized water, often with an inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant. To determine the pKa of the amino group, a titration with a strong acid (e.g., HCl) may be necessary.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. First or second derivative plots can be used to more accurately locate the equivalence points. [7][9]

Concluding Remarks for the Practicing Scientist

A thorough understanding of the tautomerism and speciation of aminophenylboronic acids is not merely an academic exercise; it is a prerequisite for the successful application of these compounds. The choice of buffer pH, for instance, can dramatically alter the binding affinity of a boronic acid-based sensor or the reactivity of a synthetic building block. [2][11]The methodologies detailed in this guide provide a robust framework for characterizing the solution-state behavior of novel APB derivatives, enabling researchers to optimize their experimental conditions and achieve more reliable and reproducible results. By integrating these analytical techniques into the research and development workflow, scientists can unlock the full potential of this versatile class of molecules.

References

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 7. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Electronic Effects of Amino and Methoxy Groups on Boronic Acid Reactivity

For researchers, medicinal chemists, and process development scientists, a profound understanding of the structure-reactivity relationships of boronic acids is paramount. These versatile reagents are cornerstones of modern synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of a boronic acid is not an intrinsic constant; rather, it is exquisitely tuned by the electronic properties of its substituents. This guide provides an in-depth analysis of two common and influential electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. We will dissect their electronic effects, quantify their impact on acidity and reactivity, and provide field-proven experimental protocols for their characterization.

Section 1: Fundamental Electronic Principles: A Tale of Two Donors

The influence of a substituent on the reactivity of an aromatic ring is a classic principle of physical organic chemistry, governed by the interplay of inductive and resonance effects. Both amino and methoxy groups are powerful electron-donating groups (EDGs), yet their mechanisms of donation and overall impact differ subtly but significantly.

1.1 Inductive vs. Resonance Effects

The inductive effect (I) is an electronic effect transmitted through sigma (σ) bonds. Due to the high electronegativity of oxygen and nitrogen relative to carbon, both the methoxy and amino groups are inductively electron-withdrawing (-I). This effect weakens with distance and is most pronounced at the ipso-carbon directly attached to the substituent.

The resonance effect (R or M) involves the delocalization of lone pair electrons from the substituent into the aromatic π-system. Both the nitrogen in an amino group and the oxygen in a methoxy group possess lone pairs that can be donated into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect is strongly electron-donating (+R).

For both -NH₂ and -OCH₃, the +R effect overwhelmingly dominates the -I effect, leading to their classification as strong activating groups in electrophilic aromatic substitution. However, the slightly lower electronegativity of nitrogen compared to oxygen makes the amino group a more powerful resonance donor.

1.2 Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent effects.[1] The Hammett constant, σ, is a measure of the electronic influence of a substituent. For electron-donating groups, these values are typically negative. A more negative value indicates a stronger electron-donating effect. The constants are position-dependent (meta vs. para).

To provide a more nuanced view, these effects can be broken down into inductive/field (F) and resonance (R) parameters, as comprehensively surveyed by Hansch, Leo, and Taft.[2][3][4]

| Substituent | Position | Hammett Constant (σ) | Field/Inductive (F) | Resonance (R) |

| -NH₂ | meta (σm) | -0.16 | 0.14 | -0.80 |

| para (σp) | -0.66 | |||

| -OCH₃ | meta (σm) | 0.12 | 0.41 | -0.53 |

| para (σp) | -0.27 | |||

| Data sourced from the comprehensive review by Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[2] |

This data quantitatively confirms that the amino group is a significantly stronger electron-donating substituent by resonance than the methoxy group (R = -0.80 vs. -0.53). At the meta position, where resonance effects are minimized, the inductive withdrawal of the methoxy group is more pronounced (σm = +0.12) than the weak donating character of the amino group (σm = -0.16).

Section 2: Impact on Lewis Acidity: The pKa of Substituted Phenylboronic Acids

Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[5] The equilibrium constant for this reaction is expressed as a pKa. A lower pKa value signifies a stronger Lewis acid, meaning it more readily accepts a hydroxide ion.

The electronic nature of the substituent directly modulates this Lewis acidity. Electron-withdrawing groups (EWGs) stabilize the resulting negative charge on the boronate, lowering the pKa and increasing acidity. Conversely, electron-donating groups (EDGs) destabilize the boronate anion, increasing the pKa and decreasing Lewis acidity.

| Boronic Acid | Isomer | pKa |

| Phenylboronic Acid | - | ~8.8-8.9 |

| Aminophenylboronic Acid | ortho | 8.83 (predicted)[6] |

| meta | 8.81 | |

| para | 8.82 (predicted)[7] | |

| Methoxyphenylboronic Acid | ortho | 8.55 (predicted)[8] |

| meta | ~8.1 (predicted) | |

| para | 9.25[9] |

Note: Experimental pKa values can vary with measurement conditions. Predicted values are included for comparison where experimental data is sparse.

-

Para-Methoxy Group: The strong electron-donating +R effect of the para-methoxy group significantly increases the pKa relative to unsubstituted phenylboronic acid, indicating it is a weaker Lewis acid.[9]

-

Amino Groups: The pKa values for aminophenylboronic acids are close to that of the parent phenylboronic acid. This suggests a complex interplay where the strong +R effect is counteracted by other factors, potentially including the protonation of the amino group itself under certain pH conditions, which would turn it into an electron-withdrawing -NH₃⁺ group.

-

Ortho-Effects: The ortho-methoxy group leads to a lower predicted pKa than the para isomer. This can be attributed to a combination of steric effects and the potential for intramolecular hydrogen bonding, which can stabilize the boronate form.[8]

Section 3: Reactivity in Key Synthetic Transformations

The electronic perturbations caused by amino and methoxy groups have profound consequences for the reactivity of boronic acids in widely used chemical reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[10] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium center, is often the rate-determining step.[11] The efficiency of this step is highly sensitive to the electronic character of the boronic acid.

-

Influence of EDGs: Electron-donating groups, such as amino and methoxy, increase the electron density on the aryl ring of the boronic acid. This enhances the nucleophilicity of the ipso-carbon atom being transferred to the electron-deficient palladium(II) center, thereby accelerating the rate of transmetalation.[12] Consequently, boronic acids bearing EDGs are generally more reactive in Suzuki-Miyaura couplings than their electron-withdrawing counterparts.[12]

-

Amino vs. Methoxy: Given that the amino group is a stronger electron-donating group than the methoxy group (as shown by Hammett constants), it is predicted that aminophenylboronic acids will exhibit greater reactivity in Suzuki-Miyaura couplings compared to methoxyphenylboronic acids, assuming other factors like steric hindrance are equal. Kinetic studies on analogous systems confirm that electron-rich boronic acids lead to faster reactions.[13]

Boronate Ester Formation

Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their use as sensors for carbohydrates and in dynamic covalent chemistry.[5] The reaction proceeds via nucleophilic attack of a diol hydroxyl group on the Lewis acidic boron center.

Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling by HPLC

Monitoring the reaction progress over time provides invaluable data on the influence of substituents. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose. [14][15] Materials:

-

Aryl halide

-

Substituted boronic acid (-NH₂ or -OCH₃ substituted)

-

Palladium catalyst and ligand

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane)

-

Internal standard (a stable compound not involved in the reaction)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Reaction vessel with temperature control and inert atmosphere capabilities

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine the aryl halide, palladium catalyst, ligand, and base.

-

Initiation: Add the degassed solvent and the internal standard. Begin vigorous stirring and heat the reaction to the desired temperature.

-

Time Zero (t=0): Just before adding the boronic acid, withdraw the first aliquot (e.g., 50 µL) and quench it immediately in a vial containing a diluent (e.g., 1 mL of acetonitrile). This is your t=0 sample.

-

Reaction Start: Add the substituted boronic acid to the reaction mixture to start the reaction.

-

Sampling Over Time: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and quench them in the same manner as the t=0 sample.

-

HPLC Analysis:

-

Develop an HPLC method that provides good separation of the aryl halide, the boronic acid, the product, and the internal standard.

-

Analyze each quenched sample by HPLC.

-

-

Data Analysis:

-

For each time point, determine the peak areas of the starting material (aryl halide) and the product.

-

Normalize these areas to the area of the internal standard to correct for any injection volume variations.

-

Plot the concentration (or normalized peak area) of the starting material and product as a function of time.

-

The initial slope of the product formation curve is proportional to the initial reaction rate. Comparing the initial rates for the amino- vs. methoxy-substituted boronic acids provides a direct measure of their relative reactivity.

-

Section 5: Conclusion and Outlook

The electronic effects of amino and methoxy groups on boronic acid reactivity are a nuanced interplay of inductive and resonance phenomena. The amino group, being a more potent resonance donor, generally imparts greater reactivity in reactions where the nucleophilicity of the aryl ring is key, such as the transmetalation step of the Suzuki-Miyaura coupling. Conversely, both groups decrease the Lewis acidity of the boronic acid, which can temper reactivity in processes like boronate ester formation, though this can be modulated by intramolecular catalytic effects.

For the practicing scientist, a quantitative understanding of these effects, grounded in Hammett parameters and pKa values, is essential for rational reaction design, troubleshooting, and optimization. The protocols provided herein offer a robust framework for generating such data in-house, enabling a deeper, data-driven approach to harnessing the full potential of these indispensable synthetic building blocks. As the demand for more complex and precisely functionalized molecules grows, particularly in drug discovery, this fundamental understanding of structure-reactivity relationships will remain a critical asset.

References

-

Metola, P.; Collins, B. E.; Anslyn, E. V. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramol. Chem.2013 , 25 (2), 79–86. [Link]

-

Scribd. Hammett Constants and Substituent Survey. [Link]

-

Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

-

ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

-

ScienceOpen. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

Semantic Scholar. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

Wang, B.; James, T. D.; Anslyn, E. V. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nat. Chem.2019 , 11 (9), 768–778. [Link]

-

OUP Academic. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

University of Puget Sound. Table 1: Hammett constants for some common substituents. [Link]

-

ACS Publications. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

-

ResearchGate. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

-

ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2002 , 124 (45), 13529–13542. [Link]

-

ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

-

ACS Publications. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. J. Org. Chem.1958 , 23 (5), 729–732. [Link]

-

IDEALS. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Wikipedia. Boronic acid. [Link]

-

ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PubChem. 2-Methoxyphenylboronic acid. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

-

PubChem. 4-Aminophenylboronic acid. [Link]

-

Chem321 Lab Spring 2011. SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

-

Chem-Space. 2-aminophenylboronic acid. [Link]

-

MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

-

ResearchGate. Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings. [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. A survey of Hammett substituent constants and resonance and field parameters – ScienceOpen [scienceopen.com]

- 4. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Aminophenylboronic acid | 5570-18-3 [amp.chemicalbook.com]

- 7. 4-Aminophenylboronic acid CAS#: 89415-43-0 [m.chemicalbook.com]

- 8. 2-Methoxyphenylboronic acid CAS#: 5720-06-9 [m.chemicalbook.com]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Palladium catalysts for Suzuki coupling of (3-Amino-4-methoxyphenyl)boronic acid

An Application Guide to Palladium-Catalyzed Suzuki Coupling of (3-Amino-4-methoxyphenyl)boronic acid

Introduction: The Strategic Importance of the Aminophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the straightforwardness with which it forges carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly valuable building block: this compound. The presence of both an amino and a methoxy group on the phenyl ring imparts unique electronic properties and provides valuable handles for further functionalization. These substituents, however, also introduce specific challenges. The electron-rich nature of the ring can affect the kinetics of the catalytic cycle, and the amino group can potentially coordinate to the palladium center, requiring careful selection of catalysts and reaction conditions. As a senior application scientist, this document provides not just a protocol, but a comprehensive guide to understanding and mastering this specific transformation, ensuring reproducible and high-yielding results for researchers in drug development and materials science.

The Engine of Creation: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The three key stages are:

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[1] The reactivity order for the halide is typically I > Br > OTf >> Cl, with chlorides being the most challenging to activate.[4]

-

Transmetalation : The organoboron species, in our case this compound, must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate salt.[5] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) center, forming a new diorganopalladium(II) complex. The exact mechanism of this step is still a subject of research, but its success is critical.[1][6]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Catalyst Selection: Tailoring the System for Success

The choice of palladium source and, more importantly, the supporting ligand is the single most critical factor in achieving a successful coupling, especially with a potentially challenging substrate like this compound.

The Palladium Precatalyst

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, reliable Pd(0) source, but can be sensitive to air.

-

Pd(OAc)₂ (Palladium(II) Acetate) : An air-stable Pd(II) source that requires in situ reduction, often by a phosphine ligand.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common Pd(0) source, often used in combination with a specific ligand.

-

Palladacycle Precatalysts (e.g., XPhos Pd G3) : These are highly advanced, air- and moisture-stable Pd(II) precatalysts that rapidly generate the active Pd(0) species upon heating.[7] They are often the best choice for difficult couplings.

The Ligand: The Key to Reactivity and Stability

The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle.[4] For an electron-rich substrate with a coordinating amino group, bulky and electron-rich ligands are highly recommended.[8][9]

| Ligand Class | Examples | Key Advantages | Considerations for this Substrate |

| Triarylphosphines | PPh₃ (Triphenylphosphine) | Inexpensive, widely available. | Often not active enough for challenging substrates or aryl chlorides. May require higher temperatures. |

| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, accelerate oxidative addition.[10] | Can be air-sensitive. Very effective for activating less reactive aryl chlorides. |

| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | State-of-the-art for a wide range of substrates.[6][9] High activity allows for low catalyst loadings and room temperature reactions.[6] | Excellent choice. Their steric bulk can prevent the amino group from interfering with the catalyst. SPhos and XPhos are known to be effective with amino-substituted substrates.[6][9] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladium complexes.[5] Often show high thermal stability. | A very good alternative to phosphine ligands, particularly in high-temperature reactions. PEPPSI-IPr is a common precatalyst.[11] |

Scientist's Note: For coupling this compound, starting with a modern dialkylbiaryl phosphine ligand like SPhos or XPhos, paired with a suitable palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst), is a highly authoritative and reliable strategy. These systems are designed to overcome the challenges posed by both electron-rich and sterically hindered substrates.[6][9]

Detailed Application Protocol

This protocol provides a general and robust method for the Suzuki coupling of this compound with a representative aryl bromide.

Reagents and Materials

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv, limiting reagent)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered potassium phosphate (3.0 mmol).

-

Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. K₃PO₄ is an effective base for this transformation, promoting transmetalation without being overly harsh, which could degrade the sensitive boronic acid.[7]

-

-

Catalyst Addition : Briefly open the flask and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of dioxane and 1 mL of water) via syringe.

-

Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles) before use. The small amount of water is often necessary to help dissolve the base and facilitate the formation of the active boronate species.[2]

-

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting aryl bromide has been consumed (typically 2-12 hours).[2]

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[2]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides authoritative solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure reagents (especially the boronic acid). | 1. Use a fresh batch of catalyst or a highly stable precatalyst (e.g., palladacycle).[7]2. Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.[4]3. Verify the purity of starting materials. Boronic acids can degrade over time.[4] |

| Protodeboronation (Boronic acid is replaced by -H) | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water acting as a proton source. | 1. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]2. Reduce the amount of water or switch to an anhydrous solvent system (e.g., Toluene, THF) with a base like KF.[7] |

| Homocoupling of Boronic Acid | Oxygen contamination in the reaction vessel. | This is a classic sign of a poor inert atmosphere. Re-evaluate and improve the degassing and inert gas purging procedure.[7] |

| Reaction Stalls | Poor solubility of reagents or catalyst deactivation. | 1. Try a different solvent system (e.g., Toluene/water, DMF/water, 2-MeTHF).[12]2. If using a simple Pd source/ligand, switch to a more robust, pre-formed catalyst system like a Buchwald precatalyst. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules of high value to the pharmaceutical and materials science industries. Success is not merely about following steps, but about understanding the intricate interplay between the substrate, catalyst, ligand, base, and solvent. By selecting a modern, robust catalyst system featuring a bulky, electron-rich ligand and maintaining a scrupulously inert reaction environment, researchers can overcome the inherent challenges of this substrate and achieve high yields reliably. This guide provides the fundamental knowledge and practical steps to empower scientists to confidently apply this crucial reaction in their research and development endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

-

Wikipedia. Suzuki reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621–631. Available at: [Link]

-

ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Online] Available at: [Link]

-

University of Arizona Libraries. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Online] Available at: [Link]

-

Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1461–1473. Available at: [Link]

-

Singh, K., & Nolan, S. P. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(23), 9451–9454. Available at: [Link]

-

Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484–16485. Available at: [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. Available at: [Link]

-

Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657–10662. Available at: [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

One-pot synthesis of biaryls with (3-Amino-4-methoxyphenyl)boronic acid

An Application Note and Protocol for the One-Pot Synthesis of Biaryls Utilizing (3-Amino-4-methoxyphenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a detailed guide for the efficient one-pot synthesis of biaryl compounds, a critical structural motif in pharmaceuticals and functional materials, using this compound as a key building block. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Advantage of One-Pot Biaryl Synthesis

Biaryl scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and organic electronic materials. Traditional multi-step approaches to their synthesis are often plagued by issues of yield, cost, and waste generation. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a more streamlined, efficient, and environmentally benign alternative. This approach minimizes the need for intermediate purification, reduces solvent usage, and can significantly shorten the overall synthesis time.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and its application in a one-pot fashion for biaryl synthesis is particularly powerful. The use of substituted boronic acids, such as this compound, allows for the direct incorporation of functional groups that are valuable for further derivatization or for their inherent electronic and steric properties that influence the final molecule's biological activity or material properties.

Mechanism and Rationale

The one-pot synthesis of biaryls via the Suzuki-Miyaura coupling involves a catalytic cycle that can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.

The choice of this compound is strategic. The amino group can serve as a handle for further functionalization or can influence the electronic properties of the resulting biaryl. The methoxy group provides steric bulk and can also modulate the molecule's electronic character.

Experimental Protocol: A Validated One-Pot Procedure

This protocol provides a robust method for the synthesis of a representative biaryl, 3-Amino-4-methoxy-4'-acetylbiphenyl, via a one-pot Suzuki-Miyaura coupling.

Materials and Reagents:

-

This compound

-

4'-Bromoacetophenone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or nitrogen/argon balloon setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), 4'-Bromoacetophenone (1.0 mmol, 1.0 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

The flask is then evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

-

-

Catalyst Preparation and Addition:

-

In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of toluene. The solution should be sonicated or stirred until homogeneous.

-

The use of a phosphine ligand like PPh₃ is essential to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

-

Solvent Addition and Reaction:

-

To the main reaction flask, add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

-

Inject the prepared catalyst solution into the reaction flask via syringe.

-

The reaction mixture is then heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-